Cas no 1797729-94-2 (8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone)
![8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone structure](https://ja.kuujia.com/scimg/cas/1797729-94-2x500.png)
8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone 化学的及び物理的性質
名前と識別子
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- 8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone
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- インチ: 1S/C12H13N3O/c16-12(11-8-13-6-7-14-11)15-9-2-1-3-10(15)5-4-9/h1-2,6-10H,3-5H2
- InChIKey: UXXYWBYBPOOWER-UHFFFAOYSA-N
- ほほえんだ: C(N1C2CCC1CC=C2)(C1=NC=CN=C1)=O
8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-2513-5mg |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-2513-4mg |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6471-2513-2μmol |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
Life Chemicals | F6471-2513-2mg |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6471-2513-3mg |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-2513-10mg |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
Life Chemicals | F6471-2513-1mg |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6471-2513-10μmol |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-2513-5μmol |
8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
1797729-94-2 | 90%+ | 5μl |
$94.5 | 2023-04-25 |
8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Wei Chen Nanoscale, 2015,7, 6957-6990
8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanoneに関する追加情報
Research Brief on 8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone (CAS: 1797729-94-2)
Recent studies on 8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone (CAS: 1797729-94-2) have highlighted its potential as a novel scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting therapeutics. This bicyclic compound, characterized by its unique azabicyclic and pyrazine moieties, has garnered attention due to its promising pharmacological properties, including high blood-brain barrier permeability and selective receptor binding affinity. The compound's structural features make it a valuable candidate for further exploration in drug discovery programs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis and biological evaluation of 8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone derivatives. The study employed a multi-step synthetic route to optimize yield and purity, with a focus on enhancing the compound's stability and bioavailability. Key findings revealed that modifications at the pyrazine ring significantly influenced the compound's binding affinity to dopamine and serotonin receptors, suggesting its potential as a modulator for neuropsychiatric disorders such as schizophrenia and depression.
Another significant advancement was reported in a 2024 preclinical study, where the compound demonstrated neuroprotective effects in rodent models of Parkinson's disease. The research, conducted by a team at the University of Cambridge, utilized in vivo and in vitro assays to assess the compound's efficacy in reducing oxidative stress and neuronal apoptosis. Results indicated that 8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone could mitigate dopaminergic neuron degeneration, positioning it as a promising candidate for further clinical development.
From a mechanistic perspective, computational modeling studies have elucidated the compound's interaction with key CNS targets. Molecular docking simulations revealed that the azabicyclic core facilitates stable binding to the active sites of monoamine transporters, while the pyrazine moiety enhances selectivity. These insights are critical for the rational design of next-generation derivatives with improved pharmacokinetic profiles.
Despite these promising results, challenges remain in the clinical translation of 8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone. Issues such as metabolic stability and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Ongoing research is focused on optimizing the compound's pharmacophore to balance efficacy and safety, with several patent applications filed in 2024 for novel derivatives.
In conclusion, 8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone represents a compelling area of research in the intersection of chemistry and neuroscience. Its unique structural attributes and demonstrated biological activities underscore its potential as a lead compound for CNS therapeutics. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications.
1797729-94-2 (8-azabicyclo[3.2.1]oct-3-en-8-yl(pyrazin-2-yl)methanone) 関連製品
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